molecular formula C21H16N2O7S2 B085902 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- CAS No. 128-98-3

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-

Cat. No. B085902
CAS RN: 128-98-3
M. Wt: 472.5 g/mol
InChI Key: IIZQAPDECJYKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl Red, which is a pH indicator used in microbiology to identify bacteria that produce acid during fermentation.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid is not well understood. However, it is believed that it works by binding to specific molecules and changing their fluorescence properties. This change in fluorescence can be used to detect the presence of these molecules in biological samples.
Biochemical and Physiological Effects
2-Anthracenesulfonic acid has no known biochemical or physiological effects on the human body. However, it has been shown to be toxic to aquatic organisms at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Anthracenesulfonic acid in lab experiments is its high sensitivity and selectivity. It can detect specific molecules at very low concentrations, making it a valuable tool in various fields. However, its use is limited by its toxicity to aquatic organisms and its potential to interfere with biological processes.

Future Directions

There are several future directions for research on 2-Anthracenesulfonic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Anthracenesulfonic acid in the fields of biosensors and medical imaging. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Conclusion
In conclusion, 2-Anthracenesulfonic acid is a valuable compound that has many potential applications in various fields. Its unique properties make it a valuable tool in scientific research, particularly in the fields of microbiology, organic synthesis, and fluorescence imaging. However, its use is limited by its toxicity and potential to interfere with biological processes. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 2-Anthracenesulfonic acid involves the reaction of anthracene with sulfuric acid, followed by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-methylbenzenesulfonamide to form the final product. This method has been widely used to produce 2-Anthracenesulfonic acid in the laboratory.

Scientific Research Applications

2-Anthracenesulfonic acid has been extensively used in scientific research due to its unique properties. It is widely used as a pH indicator in microbiology to identify bacteria that produce acid during fermentation. Additionally, it has been used as a fluorescent probe to detect DNA and RNA in biological samples. It has also been used as a reagent in the synthesis of various organic compounds.

properties

CAS RN

128-98-3

Molecular Formula

C21H16N2O7S2

Molecular Weight

472.5 g/mol

IUPAC Name

1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O7S2/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,28,29,30)

InChI Key

IIZQAPDECJYKDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Other CAS RN

128-98-3

Origin of Product

United States

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